Cas no 104443-44-9 (Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI))

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) structure
104443-44-9 structure
Nom du produit:Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
Numéro CAS:104443-44-9
Le MF:C53H61NO18
Mégawatts:1000.04735732079
CID:142252
PubChem ID:135618604

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI)
    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy...
    • Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]
    • Urdamycin D
    • (1R)-1,5-anhydro-2,6-dideoxy-3-O-{(2S,5S,6S)-5-[(2,6-dideoxy-beta-D-arabino-hexopyranosyl)oxy]-6-methyltetrahydro-2H-pyran-2-yl}-1-[(9aR,11R,13aS)-6,9a,11-trihydroxy-13a-{[(2S,5S,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-3-(1H-indol-3-yl)-11-methyl-2,7,13-trioxo-2,7,9a,10,11,12,13,13a-octahydrobenzo[de]naphtho[2,1-h]chromen-5-yl]-D-arabino-hexitol
    • 104443-44-9
    • (3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione
    • (3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(1H-indol-3-yl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione
    • Piscine à noyau: InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,54-56,58-59,61,63-64H,10-13,17-19,21H2,1-5H3/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1
    • La clé Inchi: FHCQDSRDFSOQAV-BHPMGVOKSA-N
    • Sourire: O[C@@H]1[C@@H](C)O[C@@H](O[C@H]2CC[C@H](O[C@H]3[C@H](O)[C@@H](C)O[C@@H](C4=CC5C6=C(C7=C(C(=O)C6=C4O)C=C[C@@]4(C[C@@](CC(=O)[C@]74O[C@H]4CC[C@H](O)[C@H](C)O4)(C)O)O)OC(C=5C4=CNC5=CC=CC=C45)=O)C3)O[C@H]2C)C[C@H]1O

Propriétés calculées

  • Qualité précise: 999.38886410g/mol
  • Masse isotopique unique: 999.38886410g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 19
  • Comptage des atomes lourds: 72
  • Nombre de liaisons rotatives: 7
  • Complexité: 2160
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 17
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.3
  • Surface topologique des pôles: 282Ų

Benz[7,8]anthra[9,1-bc]pyran-2,6,13(10H)-trione,5-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-9a,11,12,13a-tetrahydro-7,9a,11-trihydroxy-3-(1H-indol-3-yl)-11-methyl-13a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(9aR,11R,13aS)- (9CI) Littérature connexe

Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
上海贤鼎生物科技有限公司
atkchemica
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
atkchemica
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd